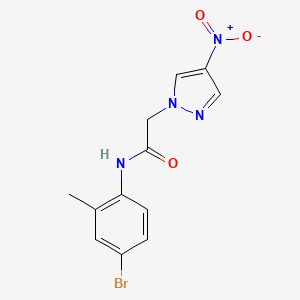
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits a range of biological activities that make it a useful tool for investigating the mechanisms of inflammation, pain, and cancer. However, there are also limitations to using N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX enzymes. Additionally, researchers are investigating the potential of this compound as an anticancer agent, and there is ongoing research into its safety and toxicity profiles. Finally, there is interest in exploring the potential of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions, and the product is isolated by filtration and purification techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-4-9(13)2-3-11(8)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWUHSFMOPQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
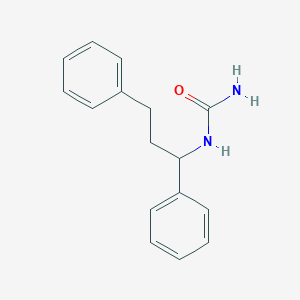
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
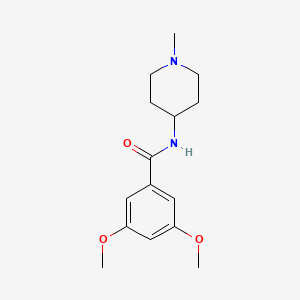
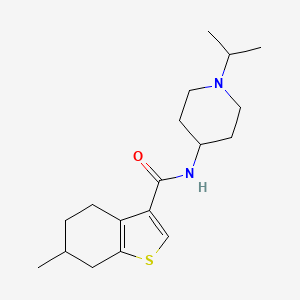



![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)
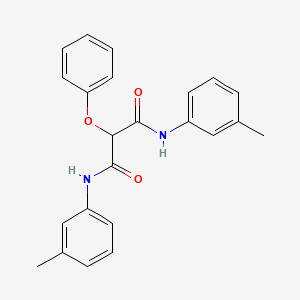
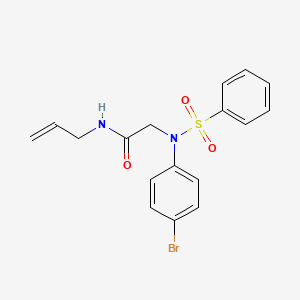
![(2E)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-propen-1-amine](/img/structure/B5104572.png)